molecular formula C14H10N2O3 B10957300 3a-(furan-2-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

3a-(furan-2-yl)-2-hydroxy-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one

Cat. No.: B10957300
M. Wt: 254.24 g/mol
InChI Key: NWGLTKONKNTRKS-UHFFFAOYSA-N
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Description

3A-(2-FURYL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is a complex heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This particular compound features a fused pyrrolo[1,2-a][1,3]benzimidazole ring system with a furan substituent, making it a unique and potentially valuable molecule in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

3A-(2-FURYL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid for nitration, halogens for halogenation

Major Products

    Oxidation: Formation of a ketone derivative

    Reduction: Formation of an amine derivative

    Substitution: Formation of nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 3A-(2-FURYL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes and receptors, leading to its antimicrobial and anticancer effects . For example, it may inhibit DNA synthesis in microbial cells or induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A-(2-FURYL)-2-HYDROXY-3A,4-DIHYDRO-1H-PYRROLO[1,2-A][1,3]BENZIMIDAZOL-1-ONE is unique due to its fused pyrrolo[1,2-a][1,3]benzimidazole ring system and the presence of a furan substituent.

Properties

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3a-(furan-2-yl)-2-hydroxy-4H-pyrrolo[1,2-a]benzimidazol-1-one

InChI

InChI=1S/C14H10N2O3/c17-11-8-14(12-6-3-7-19-12)15-9-4-1-2-5-10(9)16(14)13(11)18/h1-8,15,17H

InChI Key

NWGLTKONKNTRKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3(N2C(=O)C(=C3)O)C4=CC=CO4

Origin of Product

United States

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